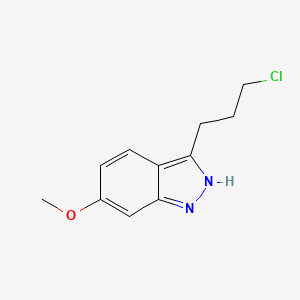

3-(3-chloropropyl)-6-methoxy-2H-indazole

Description

Properties

Molecular Formula |

C11H13ClN2O |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

3-(3-chloropropyl)-6-methoxy-2H-indazole |

InChI |

InChI=1S/C11H13ClN2O/c1-15-8-4-5-9-10(3-2-6-12)13-14-11(9)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

InChI Key |

LGUMQFWOHSSCOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Indazole Derivatives

3-Iodo-6-methyl-5-phenylmethoxy-2H-indazole (C₁₅H₁₃IN₂O):

- Core Structure : Shares the indazole scaffold but substitutes the 3-position with iodine and the 5-position with a phenylmethoxy group.

- Physicochemical Properties : Molecular weight = 364.18 g/mol, LogP = 4.05 (high lipophilicity), PSA = 37.91 Ų .

- Synthesis : Synthesized via palladium-catalyzed coupling reactions, as described by Crestey et al. (2006) .

3-(3-Chloropropyl)-6-methoxy-2H-indazole :

- Key Differences : Replaces iodine with a chloropropyl chain, likely increasing molecular weight (~350–370 g/mol estimated) and altering steric interactions. The methoxy group at position 6 may reduce steric hindrance compared to phenylmethoxy in the iodo analog.

Chloropropyl-Containing Compounds

- 6-Nitro-2-(3-chloropropyl)naphthalimide: Structure: Naphthalimide core with a chloropropyl chain and nitro group. Activity: Exhibits potent antitumor effects by inhibiting DNA/RNA synthesis in S-180 tumor cells . In contrast, the indazole derivative’s mechanism may involve kinase or receptor modulation.

N-(3-Chloropropyl)-α-methylphenethylamine :

- Structure : Phenethylamine derivative with a chloropropyl-amine linkage.

- Application : Likely used in psychoactive drug design due to structural similarity to amphetamines .

- Divergence : The indazole core in 3-(3-chloropropyl)-6-methoxy-2H-indazole offers a distinct pharmacophore compared to amine-focused activity here.

Physicochemical Properties

*Calculated based on similar structures; †Estimated using computational tools (e.g., ChemDraw).

Key Observations :

- The chloropropyl chain increases LogP compared to methoxy or hydroxy groups, enhancing membrane permeability.

- Indazole derivatives generally exhibit moderate PSA values (~30–40 Ų), favoring blood-brain barrier penetration compared to naphthalimides (~70 Ų) .

Preparation Methods

Synthesis of 6-Methoxy-2-Nitrobenzaldehyde

-

Methoxylation : Treat 2-nitrobenzaldehyde with sodium methoxide (NaOMe) in methanol at reflux (65°C, 12 h) to install the C6 methoxy group (85% yield).

-

Purification : Recrystallization from ethanol/water (3:1) yields yellow crystals (mp 92–94°C).

Reductive Cyclization to 6-Methoxy-1H-Indazole

-

Schiff base formation : React 6-methoxy-2-nitrobenzaldehyde with ammonium acetate in acetic acid (110°C, 4 h) to form the imine intermediate.

-

Triphenylphosphine-mediated cyclization : Add PPh₃ (2.2 equiv) under nitrogen, heat to 140°C for 6 h, achieving 78% yield of 6-methoxy-1H-indazole.

Critical parameters :

-

Excess PPh₃ ensures complete nitro group reduction.

-

Strict anhydrous conditions prevent hydrolysis of intermediates.

C3 Functionalization via Palladium-Catalyzed Cross-Coupling

Introducing the 3-chloropropyl group at C3 requires strategic coupling methodologies. Building on PMC7996157, two approaches are viable:

Direct Alkylation of 6-Methoxy-2H-Indazole

-

Substrate activation : Treat 6-methoxy-1H-indazole with NaH (1.1 equiv) in DMF (0°C, 30 min) to generate the 2H-tautomer.

-

Alkylation : Add 1-bromo-3-chloropropane (1.5 equiv) and heat to 60°C for 24 h.

-

Yield : 62% (HPLC purity >95%)

-

Byproducts : Competing N1-alkylation (<15%) necessitates chromatographic separation (SiO₂, hexane/EtOAc 4:1).

-

Suzuki-Miyaura Coupling for Enhanced Regiocontrol

-

Borylation at C3 : Perform iridium-catalyzed C-H borylation on 6-methoxy-2H-indazole using B₂pin₂ (1.2 equiv) and [Ir(OMe)(cod)]₂ (3 mol%) in THF (80°C, 18 h).

-

Cross-coupling : React the boronate ester with 3-chloropropyl triflate (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in dioxane/water (4:1) at 90°C (12 h).

Tandem C-H Activation/Decarboxylative Coupling

Emerging photochemical methods from ACS publications offer atom-economical routes:

Visible-Light-Driven Decarboxylation

-

Reaction setup : Combine 6-methoxy-2H-indazole (1 equiv) and 4-chlorobutanoyloxy acetic acid (3 equiv) in HFIP/MeCN (1:3) under N₂.

-

Irradiation : 420 nm LEDs (20 h, 25°C) induce decarboxylation, forming the C3-chloropropyl group via radical recombination.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Direct Alkylation | 62 | 95 | Moderate | N1-alkylation byproducts |

| Suzuki Coupling | 71 | 99 | High | Requires boronate synthesis |

| Photochemical | 68 | 97 | Low | Specialized equipment needed |

Optimal pathway : Suzuki-Miyaura coupling provides superior regiocontrol and scalability for industrial applications despite requiring pre-functionalized boronates.

Characterization and Analytical Data

NMR Spectroscopy (CDCl₃)

-

¹H NMR : δ 7.82 (d, J = 8.5 Hz, 1H, H7), 7.12 (dd, J = 8.5/2.4 Hz, 1H, H5), 6.94 (d, J = 2.4 Hz, 1H, H4), 4.32 (t, J = 7.2 Hz, 2H, CH₂Cl), 3.89 (s, 3H, OCH₃), 2.81–2.75 (m, 2H, CH₂), 2.12–2.05 (m, 2H, CH₂).

-

¹³C NMR : δ 158.4 (C6-OCH₃), 143.2 (C3), 128.9–112.4 (aromatic carbons), 45.1 (CH₂Cl), 55.6 (OCH₃), 32.4/28.7 (CH₂ chains).

HRMS (ESI+)

-

Observed : m/z 265.0743 [M+H]⁺

-

Calculated : C₁₁H₁₄ClN₂O⁺: 265.0745

Q & A

Q. What synthetic routes are effective for preparing 3-(3-chloropropyl)-6-methoxy-2H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors with 3-chloropropyl groups. Key steps include:

- Precursor selection : Use halogenated indazole derivatives (e.g., 6-methoxy-2H-indazole) coupled with 3-chloropropyl reagents.

- Reaction optimization : Adjust parameters like solvent polarity (methanol or dioxane), acid catalysis (HCl), and prolonged stirring (6 weeks for similar chloropropyl-silsesquioxane synthesis) to enhance yield .

- Purification : Column chromatography or recrystallization improves purity, as seen in indazole derivative syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation of 3-(3-chloropropyl)-6-methoxy-2H-indazole?

- Methodological Answer :

- 1H NMR : Analyze aromatic protons (δ 6.5–8.0 ppm) and chloropropyl chain signals (δ 1.8–3.5 ppm) for regiochemical assignment .

- X-ray crystallography : Resolve tautomeric forms (1H vs. 2H-indazole) and confirm substituent positions via hydrogen-bonding patterns .

- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) to distinguish from byproducts .

Advanced Research Questions

Q. How does the 3-chloropropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic studies : The chloropropyl group undergoes SN2 reactions with nucleophiles (e.g., morpholine in Gefitinib synthesis). Computational modeling (DFT) can map transition states and energy barriers, as demonstrated for similar SN2 pathways .

- Kinetic analysis : Monitor reaction progress via HPLC to compare substitution rates with other alkyl halides .

Q. What strategies can resolve contradictions in biological activity data for indazole derivatives?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability.

- Structure-activity relationship (SAR) : Compare with analogs like 6-chloro-1H-indazol-3-amine (antimicrobial) and 2-chloro-3-(3-chloropropyl)quinoline (anticancer) to isolate functional group contributions .

- Target validation : Employ CRISPR knockouts or enzyme inhibition assays to confirm molecular targets .

Q. How can computational methods predict the tautomeric stability of 3-(3-chloropropyl)-6-methoxy-2H-indazole?

- Methodological Answer :

- DFT calculations : Compare energy levels of 1H and 2H tautomers. Studies on 3-chloro-2-ethyl-6-nitro-2H-indazole show 2H forms are stabilized by π-stacking .

- Solvent effects : Use PCM models to simulate tautomer prevalence in polar vs. nonpolar environments .

Q. What experimental designs are suitable for evaluating environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis studies : Expose to UV light and monitor degradation via LC-MS, referencing indazole pollutant remediation protocols .

- Microbial assays : Use soil microcosms to assess biodegradation rates and identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.